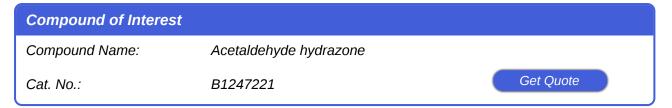


Spectroscopic comparison of acetaldehyde hydrazone and its derivatives.

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A Spectroscopic Comparison of Acetaldehyde Hydrazone and Its Derivatives

This guide provides a detailed spectroscopic comparison of **acetaldehyde hydrazone** and its key derivatives: acetaldehyde dimethylhydrazone, acetaldehyde phenylhydrazone, and acetaldehyde 2,4-dinitrophenylhydrazone. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the structural and electronic properties of these compounds through various spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data



Compound	¹ H NMR Chemical Shifts (δ, ppm)	¹³ C NMR Chemical Shifts (δ, ppm)
Acetaldehyde Hydrazone	Theoretical Data:- NH ₂ : 4.63, 4.92- CH: 6.73- CH ₃ : 1.73[1]	Theoretical Data:- C=N: ~140- 155- CH ₃ : ~10-20
Acetaldehyde Dimethylhydrazone	Azomethine (HC=N) proton signal in the downfield region. [2]	C=N: (No specific value found)N-CH3: (No specific value found)
Acetaldehyde Phenylhydrazone	(Data not consistently available in searched sources)	C=N: (No specific value found)Aromatic Carbons: (No specific value found)CH ₃ : (No specific value found)
Acetaldehyde 2,4- Dinitrophenylhydrazone	NH: ~11.0 (singlet)CH (aromatic): 9.12 (d), 8.35 (dd), 7.95 (d)CH (azomethine): 7.6 (q)CH ₃ : 2.15 (d)	C=N: 145.5Aromatic Carbons: 144.9, 137.8, 130.1, 129.5, 123.4, 116.8CH ₃ : 17.5

Note: NMR data can vary based on the solvent used and the specific experimental conditions.

Table 2: FT-IR, Mass Spectrometry, and UV-Vis Data



Compound	Key FT-IR Absorptions (cm ⁻¹)	Mass Spectrometry (m/z)	UV-Vis (λmax, nm)
Acetaldehyde Hydrazone	Theoretical Data:- N-H stretch: 3544, 3329-C=N stretch: 1600-NH2 deformation: 1552[1]	(Experimental data not readily available)	(Data not readily available)
Acetaldehyde Dimethylhydrazone	(Experimental data not readily available)	Molecular Ion [M]+: 86[3]	(Data not readily available)
Acetaldehyde Phenylhydrazone	(Spectra are identical for different solid forms)[4]	Molecular Ion [M]+: 134[5]	(Data not readily available)
Acetaldehyde 2,4- Dinitrophenylhydrazon e	- N-H stretch: ~3300- C=N stretch: ~1620- NO ₂ stretch: ~1510, 1330	Molecular Ion [M]+: 224[6][7]	360-365 (in various solvents)[6]

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of **acetaldehyde hydrazone** and its derivatives.

Synthesis of Hydrazones

Hydrazones are typically synthesized via a condensation reaction between a hydrazine derivative and an aldehyde or ketone.

General Procedure:

- Dissolve the aldehyde (e.g., acetaldehyde) in a suitable solvent such as ethanol.
- Add a solution of the hydrazine derivative (e.g., hydrazine, dimethylhydrazine, phenylhydrazine, or 2,4-dinitrophenylhydrazine) to the aldehyde solution. An acidic catalyst, such as a few drops of acetic acid, may be added to facilitate the reaction.



- The reaction mixture is typically stirred at room temperature or gently heated under reflux.
- The resulting hydrazone often precipitates from the solution upon cooling.
- The solid product is collected by filtration, washed with a cold solvent, and can be purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

Sample Preparation and Analysis:

- Dissolve 1-10 mg of the hydrazone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the ¹H and ¹³C NMR spectra. Standard parameters for acquisition include a sufficient number of scans to obtain a good signal-to-noise ratio.
- Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation and Analysis (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid hydrazone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.
- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.



Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the
empty sample compartment is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Electron Ionization (EI) - MS Procedure:

- Introduce a small amount of the volatile hydrazone sample into the ion source of the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

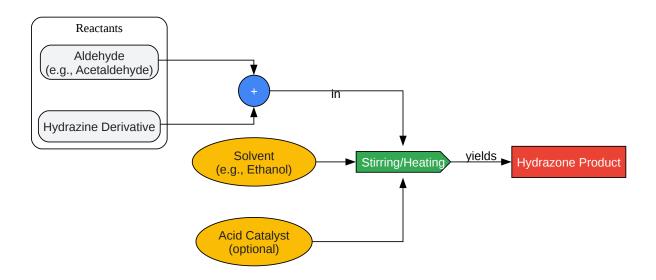
Sample Preparation and Analysis:

- Prepare a dilute solution of the hydrazone sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane).
- Fill a cuvette with the solution and another with the pure solvent to serve as a blank.
- Place the cuvettes in the spectrophotometer.
- Measure the absorbance of the sample over a range of wavelengths (e.g., 200-800 nm), with the instrument automatically subtracting the absorbance of the blank. The wavelength of maximum absorbance (λmax) is then determined.



Visualizations

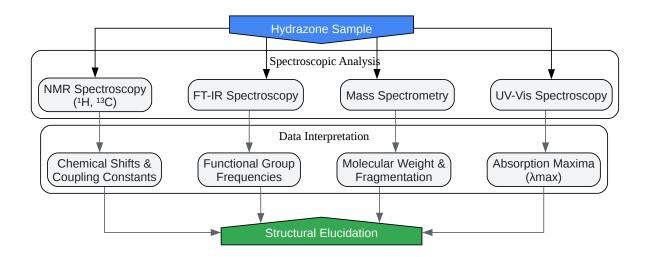
The following diagrams illustrate the general synthesis of hydrazones and a typical workflow for their spectroscopic analysis.



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Caption: General synthesis of hydrazones from an aldehyde and a hydrazine derivative.





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Caption: Workflow for the spectroscopic analysis of hydrazone compounds.

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